![molecular formula C37H46N6O B12387309 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Die Benzylaminogruppe wird durch nukleophile Substitutionsreaktionen eingeführt.
- Reagenzien: Benzylamin und geeignete Abgangsgruppen.
- Bedingungen: Milde Temperaturen und polare Lösungsmittel.
Synthese des Piperidinrings:
- Der Piperidinring wird durch Cyclisierungsreaktionen aufgebaut.
- Reagenzien: Amine und Carbonylverbindungen.
- Bedingungen: Erhöhte Temperaturen und saure Katalysatoren.
Anlagerung des Naphthalin-Rests:
- Der Naphthalin-Rest wird durch Kupplungsreaktionen angebracht.
- Reagenzien: Naphthalinderivate und Kupplungsgruppen.
- Bedingungen: Erhöhte Temperaturen und inerte Atmosphäre.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktoren können eingesetzt werden, um den Produktionsprozess zu skalieren.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-Propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der allgemeine Syntheseweg kann wie folgt zusammengefasst werden:
-
Bildung des Pyrimidinrings:
- Ausgehend von geeigneten Vorläufern wird der Pyrimidinring durch eine Reihe von Kondensationsreaktionen synthetisiert.
- Reagenzien: Ammoniak, Aldehyde und Ketone.
- Bedingungen: Erhöhte Temperaturen und saure oder basische Katalysatoren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-Propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
-
Oxidation:
- Reagenzien: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
- Bedingungen: Milde bis moderate Temperaturen.
- Hauptprodukte: Oxidierte Derivate mit veränderten funktionellen Gruppen.
-
Reduktion:
- Reagenzien: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
- Bedingungen: Milde Temperaturen und inerte Atmosphäre.
- Hauptprodukte: Reduzierte Derivate mit veränderten funktionellen Gruppen.
-
Substitution:
- Reagenzien: Nukleophile oder Elektrophile.
- Bedingungen: Milde bis moderate Temperaturen und polare Lösungsmittel.
- Hauptprodukte: Substituierte Derivate mit neuen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen:
- Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
- Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
- Lösungsmittel: Polare Lösungsmittel wie Ethanol, Methanol und Wasser.
- Katalysatoren: Saure oder basische Katalysatoren, abhängig vom Reaktionstyp.
Wissenschaftliche Forschungsanwendungen
1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-Propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
-
Medizinische Chemie:
- Potenzielles Einsatz als Leitstruktur für die Entwicklung neuer Medikamente.
- Untersuchung seiner pharmakologischen Eigenschaften und seines therapeutischen Potenzials.
-
Biologie:
- Untersuchung seiner Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.
- Erforschung seiner Auswirkungen auf zelluläre Prozesse und Pfade.
-
Industrie:
- Verwendung als Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen.
- Potenzielle Anwendungen bei der Entwicklung neuer Materialien und Chemikalien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Dazu können gehören:
-
Molekulare Zielstrukturen:
- Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
- Rezeptoren: Bindung an Rezeptoren an der Zelloberfläche oder innerhalb der Zelle.
-
Beteiligte Signalwege:
- Signaltransduktion: Modulation von Signalwegen, die zelluläre Funktionen regulieren.
- Genexpression: Einfluss auf die Expression von Genen, die an verschiedenen biologischen Prozessen beteiligt sind.
Wirkmechanismus
The mechanism of action of 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. These may include:
-
Molecular Targets:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors on the cell surface or within the cell.
-
Pathways Involved:
- Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
- Gene Expression: Influence on the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-Propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
-
Ähnliche Verbindungen:
- 1-[6-(Amino)pyrimidin-4-yl]-3-[[[6-[(3-methyl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol.
- 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-ethyl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol.
-
Einzigartigkeit:
- Das Vorhandensein der spezifischen funktionellen Gruppen und Strukturmotive in this compound trägt zu seinen einzigartigen chemischen und biologischen Eigenschaften bei.
- Unterschiede in den Substituenten und Ringstrukturen können zu Variationen in Reaktivität, Stabilität und biologischer Aktivität führen.
Eigenschaften
Molekularformel |
C37H46N6O |
|---|---|
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
1-[6-(benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol |
InChI |
InChI=1S/C37H46N6O/c1-27(2)35-36(15-7-16-36)24-43(35)22-29-13-14-31-30(19-29)11-6-12-32(31)39-23-37(44)17-8-18-42(25-37)34-20-33(40-26-41-34)38-21-28-9-4-3-5-10-28/h3-6,9-14,19-20,26-27,35,39,44H,7-8,15-18,21-25H2,1-2H3,(H,38,40,41) |
InChI-Schlüssel |
DAMVLLAQUZPVCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2(CCC2)CN1CC3=CC4=C(C=C3)C(=CC=C4)NCC5(CCCN(C5)C6=NC=NC(=C6)NCC7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
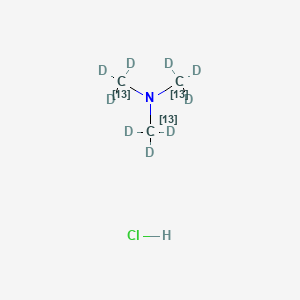
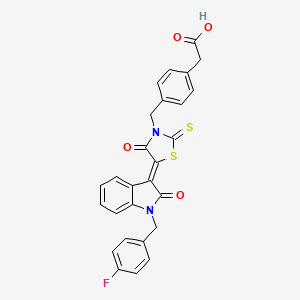
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
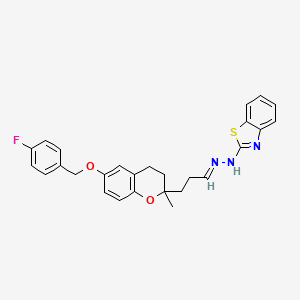
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
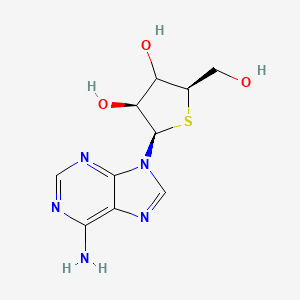
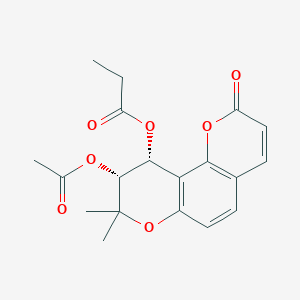
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
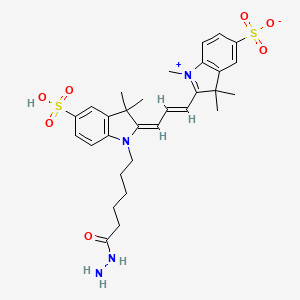

![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
